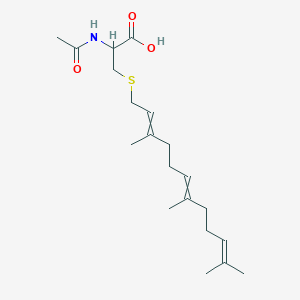
N-Acetyl-S-farnesyl-L-cysteine (AFC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-farnesyl-L-cysteine is an organic compound that belongs to the class of isoprenylated cysteine derivatives. It is known for its role as a modulator of signal transduction pathways, particularly those involving G-protein coupled receptors. This compound has garnered interest due to its potential therapeutic applications, especially in the fields of dermatology and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-S-farnesyl-L-cysteine can be synthesized through a multi-step process involving the acylation of L-cysteine with farnesyl groups. The typical synthetic route includes:
Prenylation: The attachment of a farnesyl group to the thiol group of L-cysteine.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are typically carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of N-Acetyl-S-farnesyl-L-cysteine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at low temperatures to maintain its stability over extended periods .
化学反应分析
Types of Reactions
N-Acetyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and farnesyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of N-Acetyl-S-farnesyl-L-cysteine. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
N-Acetyl-S-farnesyl-L-cysteine has a wide range of scientific research applications:
作用机制
N-Acetyl-S-farnesyl-L-cysteine exerts its effects by modulating the activity of isoprenylated protein methyltransferases. It acts as a competitive inhibitor, preventing the methylation of endogenous isoprenylated proteins. This inhibition affects various signaling pathways, including those involving G-protein coupled receptors, leading to reduced inflammation and enhanced skin hydration .
相似化合物的比较
Similar Compounds
N-Succinyl-S-farnesyl-L-cysteine: Known for its anti-inflammatory and anti-aging properties.
N-Acetylglutaminoyl-S-farnesyl-L-cysteine: Demonstrates similar anti-inflammatory effects and is used in dermatological research.
Uniqueness
N-Acetyl-S-farnesyl-L-cysteine is unique due to its specific acetylation and farnesylation, which confer distinct biochemical properties. Its ability to modulate G-protein coupled receptor signaling and inhibit isoprenylated protein methyltransferases sets it apart from other similar compounds .
属性
IUPAC Name |
2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURYZYJYQRJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

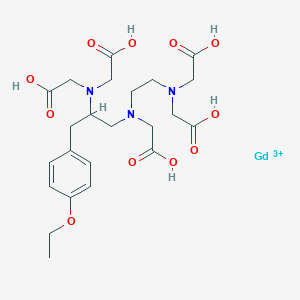
![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
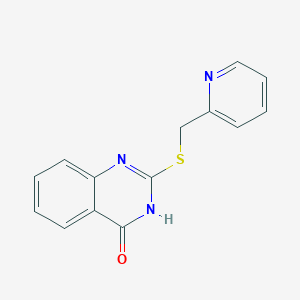
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)
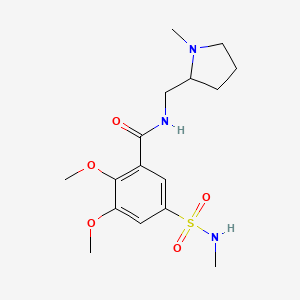
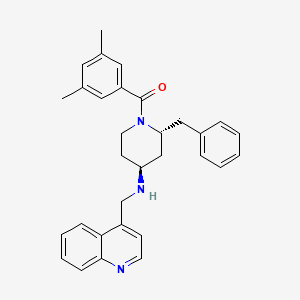
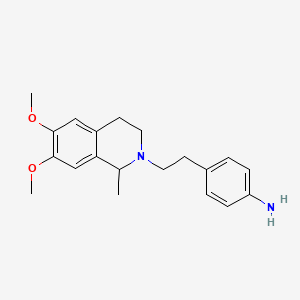
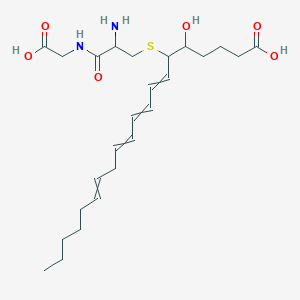
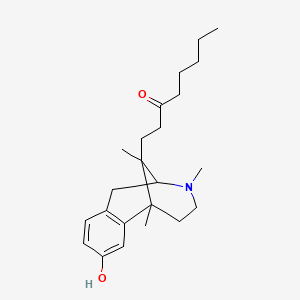
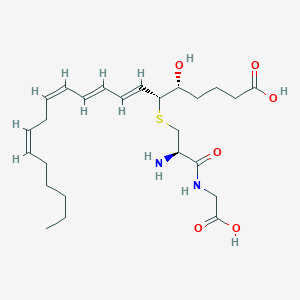
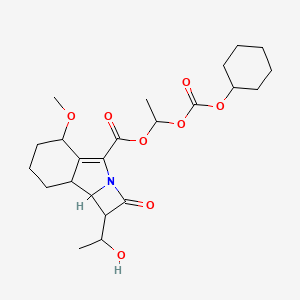
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
